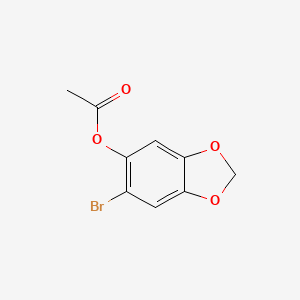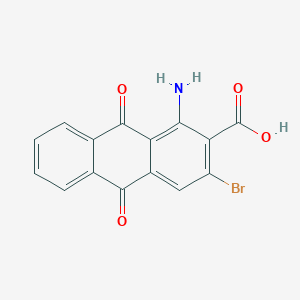
1-Amino-3-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is a chemical compound belonging to the class of biogenic anthraquinones. It has a molecular formula of C₁₅H₈BrNO₄ and a molecular weight of approximately 344.96 g/mol . This compound is characterized by its unique structure, which includes an amino group, a bromine atom, and a carboxylic acid group attached to an anthraquinone core.
Métodos De Preparación
The synthesis of 1-Amino-3-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid typically involves nucleophilic substitution reactions. One common method includes the reaction of bromaminic acid with various amines under specific conditions. For instance, bromaminic acid can be dissolved in hot water, followed by the addition of the corresponding amine and sodium hydrogen carbonate. The reaction mixture is then treated with copper (II) sulfate and iron (II) sulfate to facilitate the substitution of the bromine atom .
Análisis De Reacciones Químicas
1-Amino-3-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Amino-3-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Amino-3-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an alkylating agent, introducing alkyl groups into biological molecules, which can disrupt their normal function. This property is particularly useful in anticancer therapies, where the compound can target and kill cancer cells by interfering with their DNA replication and repair mechanisms .
Comparación Con Compuestos Similares
1-Amino-3-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid can be compared with other anthraquinone derivatives such as:
1-Amino-4-bromoanthraquinone-2-sulfonic acid: This compound also contains a bromine atom and an amino group but has a sulfonic acid group instead of a carboxylic acid group.
1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: Similar to the title compound but lacks the bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
6336-80-7 |
|---|---|
Fórmula molecular |
C15H8BrNO4 |
Peso molecular |
346.13 g/mol |
Nombre IUPAC |
1-amino-3-bromo-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C15H8BrNO4/c16-9-5-8-10(12(17)11(9)15(20)21)14(19)7-4-2-1-3-6(7)13(8)18/h1-5H,17H2,(H,20,21) |
Clave InChI |
VCZZKUGKLVKJKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)N)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14724928.png)

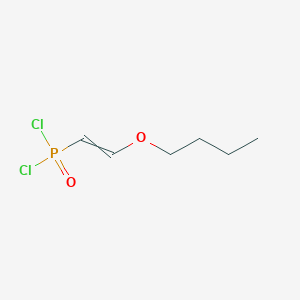

![1a,6a-Dihydrocyclopropa[a]inden-6(1H)-one](/img/structure/B14724956.png)
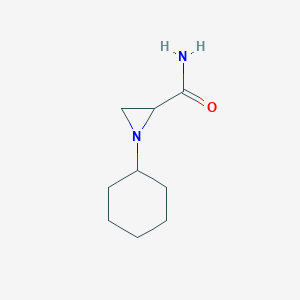

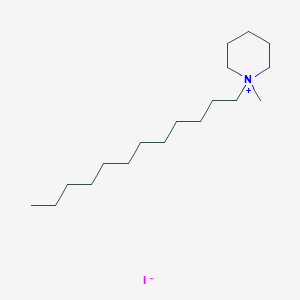
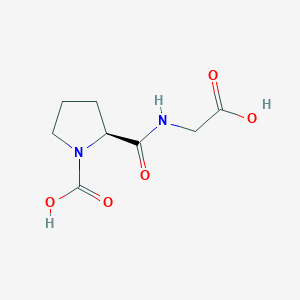
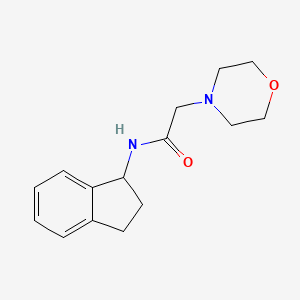
![3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14724989.png)

